3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are heterocyclic compounds characterized by a fused thiophene-pyrimidine core. The compound 3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one features a 2-methylbenzyl group at position 3 and a 3-methylphenyl substituent at position 7 (Figure 1). These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for biological activity studies, particularly in oncology and enzyme inhibition .
Properties
IUPAC Name |
7-(3-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-6-5-9-16(10-14)18-12-25-20-19(18)22-13-23(21(20)24)11-17-8-4-3-7-15(17)2/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKUOASIGWLRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as 3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism.
Mode of Action
This compound inhibits Cyt-bd. The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death.
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. The disruption of this pathway leads to ATP depletion, which is lethal to the bacteria.
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). It leads to ATP depletion in these bacteria, resulting in their death.
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that thieno[3,2-d]pyrimidin-4-amines, a class of compounds to which this compound belongs, can inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis.
Cellular Effects
In terms of cellular effects, thieno[3,2-d]pyrimidin-4-amines have been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. This suggests that 7-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one may also have similar effects on these cells.
Molecular Mechanism
It is speculated that it may inhibit the function of Cyt-bd, thereby affecting the energy metabolism of the cell.
Temporal Effects in Laboratory Settings
It is known that thieno[3,2-d]pyrimidin-4-amines can inhibit Cyt-bd in an ATP depletion assay.
Biological Activity
3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine core with specific substitutions that contribute to its biological properties. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors.
- Substitution Reactions : Introduction of the 2-methylbenzyl and 3-methylphenyl groups through various chemical reactions.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. The presence of the thieno[3,2-d]pyrimidine moiety is crucial for this activity. Studies have shown that compounds similar to this compound can inhibit bacterial growth and demonstrate antifungal properties.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation. The mechanisms may include:
- Enzyme Inhibition : Targeting kinases or other enzymes critical for cancer cell survival.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of their activity, resulting in altered biological responses.
Data Table: Biological Activities of Thienopyrimidine Derivatives
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition |
| 7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one | Antimicrobial | Bacterial growth inhibition |
| 6-(2,6-dichlorophenyl)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one | Kinase activity | Tyrosine-protein kinase inhibition |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines inhibited the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial potential.
- Cancer Cell Line Studies : In vitro experiments on cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thieno[3,2-d]pyrimidin-4(3H)-ones are highly dependent on substituent patterns. Key analogs and their differences are summarized in Table 1.
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
- Substituent Position : Activity is sensitive to substituent placement. For PDE7 inhibitors, 7-substituted derivatives (e.g., fluorophenyl) showed superior potency compared to 6-substituted analogs .
- Electronic Effects : Electron-donating groups (e.g., methyl) at position 3 or 7 may enhance metabolic stability, while polar groups (e.g., hydroxyl) improve solubility but reduce cell permeability .
- Steric Effects : Bulky groups like 2-methylbenzyl at position 3 may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets .
Anticancer Activity:
- Shyyka et al. (2018) evaluated thieno[3,2-d]pyrimidinones against melanoma (B16) and leukemia (HL-60) cells. Derivatives with azepine fragments increased melanin synthesis in B16 cells by 40–60%, suggesting dual mechanisms of action .
- Methoxylated analogs (e.g., 2,6-bis(3-methoxyphenyl)) demonstrated moderate cytotoxicity (IC50 = 12–25 µM) in A549 lung cancer cells, attributed to intercalation with DNA or kinase inhibition .
Enzyme Inhibition:
- PDE7 Inhibition : 7-Substituted derivatives (e.g., 28e in ) achieved single-digit nM IC50 values, while 3-methylbenzyl analogs may similarly target PDE7 due to hydrophobic interactions .
- EGFR Inhibition: Thieno[2,3-d]pyrimidinones with 3-alkyl chains showed EGFR binding (Kd = 0.8–3.2 µM), suggesting the target compound’s methylbenzyl group could mimic this activity .
Physicochemical Properties
- Thermal Stability : Methyl-substituted derivatives (e.g., 3a in ) exhibit higher melting points (148–150°C) than hydroxylated analogs (270–272°C), correlating with crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
